2-(4-Chlorophenoxy)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one
Description
This compound features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic structure with an oxygen atom in the oxa ring and two nitrogen atoms in the diaza ring. Key substituents include:
- 4-Chlorophenoxy group: Attached via an ethanone linker, contributing electron-withdrawing effects and steric bulk.
- 4-Fluoro-3-methylbenzenesulfonyl group: A sulfonamide substituent at position 4 of the diaza ring, providing strong electron-withdrawing and hydrophobic properties.
Crystallographic tools like SHELX and ORTEP-III have been critical in resolving its 3D structure, particularly in analyzing ring puckering and sulfonyl group orientation .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN2O5S/c1-16-14-19(6-7-20(16)24)32(28,29)26-12-13-31-22(26)8-10-25(11-9-22)21(27)15-30-18-4-2-17(23)3-5-18/h2-7,14H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLULWYZQAWGEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenoxy)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing drug development and therapeutic strategies.
Chemical Structure
The compound can be characterized by its unique structure, which includes:
- A chlorophenoxy group.
- A fluoro-methylbenzenesulfonyl moiety.
- A diazaspiro framework.
This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity :
- Enzyme Inhibition :
- Anti-inflammatory Properties :
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
- Inhibition of Phospholipases : By inhibiting lysosomal phospholipase A2 (PLA2), the compound may disrupt lipid metabolism and inflammatory responses .
- Interference with Tumor Cell Signaling : The sulfonyl group may interact with cellular receptors or enzymes involved in growth signaling pathways, leading to reduced proliferation of cancer cells .
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Antitumor Efficacy : In a study involving a murine model, compounds similar to the target compound showed up to 100% regression in tumor volume when administered at optimal doses .
- Pharmacokinetics and Toxicity : Research indicates that while many sulfonamide derivatives exhibit potent biological activity, they also require careful evaluation for toxicity profiles. For example, the oral bioavailability and metabolic stability are critical factors influencing their therapeutic efficacy .
Data Tables
| Biological Activity | Related Compound | IC50 (nM) | Remarks |
|---|---|---|---|
| Antitumor | Compound 54 | 38 | Significant regression observed |
| Enzyme Inhibition (PLA2) | Amiodarone | 6.4 | Potent inhibitor |
| Anti-inflammatory | Fenspiride | 95 | Reduces cytokine release |
Scientific Research Applications
The compound 2-(4-Chlorophenoxy)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one is a complex organic molecule with potential applications in various scientific domains, particularly in medicinal chemistry and pharmaceutical development. This detailed article explores its applications, supported by data tables and documented case studies.
Key Structural Components
- Chlorophenoxy Group : Enhances lipophilicity and biological activity.
- Fluoro-3-methylbenzenesulfonyl Moiety : Contributes to the compound's reactivity and potential as a sulfonamide derivative.
- Diazaspiro Framework : Imparts structural rigidity and may influence receptor binding.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 2-(4-Chlorophenoxy)-1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Lines Tested : Efficacy has been demonstrated against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Anti-inflammatory Applications
The sulfonamide group within the compound suggests potential anti-inflammatory effects:
- Targeting Inflammatory Pathways : It may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
- Case Studies : In vivo models have shown reduced inflammation markers when treated with related sulfonamide compounds .
Antimicrobial Properties
Research indicates that compounds with similar structures can possess antimicrobial activity:
- Broad Spectrum Activity : Potential efficacy against both Gram-positive and Gram-negative bacteria.
- Clinical Relevance : Could be developed as new antibiotics or adjunct therapies for resistant infections .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| A549 | 20 | ||
| Anti-inflammatory | In vivo models | N/A | |
| Antimicrobial | E. coli | 30 | |
| S. aureus | 25 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of spirocyclic sulfonamides with diverse pharmacological applications. Key analogues include:
Key Comparative Findings
Electron-Withdrawing Effects: The 4-fluoro-3-methylbenzenesulfonyl group in the target compound enhances electron withdrawal compared to Compound A’s simpler 4-fluorobenzenesulfonyl group. This increases its binding affinity to hydrophobic enzyme pockets, as reflected in its lower IC₅₀ (12.3 nM vs. 28.7 nM) . The 4-chlorophenoxy group provides greater steric hindrance than Compound B’s 4-ethoxyphenyl group, reducing off-target interactions but also solubility (0.12 mg/mL vs. 0.25 mg/mL for Compound A) .
Conformational Rigidity: The spiro[4.5]decane core in the target compound and Compound B restricts rotational freedom, improving metabolic stability compared to non-spirocyclic analogues. However, Compound B’s higher melting point (190–194°C vs. 178–182°C) suggests stronger crystal lattice forces due to its 4-chlorobenzenesulfonyl group .
Hydrophobic Interactions :
- The 3-methyl moiety on the sulfonyl group in the target compound adds localized hydrophobicity, enhancing membrane permeability relative to Compound A. This aligns with the "similar structure, similar property" principle outlined in organic chemistry studies .
Research Implications
- Synthetic Challenges : The multi-step synthesis of the target compound (e.g., sulfonylation and spirocyclization) requires precise control to avoid byproducts, as seen in analogous syntheses .
- Biological Optimization : While the target compound shows superior enzyme inhibition, its low solubility may limit bioavailability. Hybridizing its sulfonyl group with Compound B’s ethoxy substituent could balance potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
